Atazanavir-d5: A Technical Guide to its Chemical Properties and Synthesis
Atazanavir-d5: A Technical Guide to its Chemical Properties and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the chemical properties and synthetic approaches related to Atazanavir-d5, a deuterated isotopologue of the potent HIV-1 protease inhibitor, Atazanavir. This document is intended to serve as a valuable resource for researchers, scientists, and professionals engaged in drug development and medicinal chemistry.
Chemical Properties of Atazanavir-d5
Atazanavir-d5 is a stable, isotopically labeled form of Atazanavir where five hydrogen atoms have been replaced by deuterium. This labeling is often utilized in pharmacokinetic and metabolic studies to trace the drug's fate in vivo. The fundamental chemical properties of Atazanavir-d5 are summarized below. While specific experimental data for the deuterated form is limited, the properties of the parent compound, Atazanavir, serve as a close proxy, with the primary difference being the molecular weight.
| Property | Value | Source(s) |
| Molecular Formula | C38H47D5N6O7 | [1][2] |
| Molecular Weight | 709.9 g/mol | [1][2] |
| CAS Number | 1132747-14-8 | [2] |
| Appearance | White to off-white solid | |
| Melting Point | 197-200 °C (for unlabeled Atazanavir) | |
| Solubility | Slightly soluble in chloroform, ethanol, and methanol | |
| pKa (Strongest Acidic) | ~11.92 (for unlabeled Atazanavir) | [3] |
| pKa (Strongest Basic) | ~4.42 (for unlabeled Atazanavir) | [3] |
| LogP | ~4.5 (for unlabeled Atazanavir) | [4] |
| Storage Temperature | -20°C | [5][6] |
Synthesis of Atazanavir-d5
One common synthetic approach for Atazanavir involves the coupling of two key intermediates followed by a diastereoselective reduction to establish the correct stereochemistry of the hydroxyl group.[7] Another strategy utilizes the ring-opening of a chiral epoxide.[8]
A general workflow for the synthesis of Atazanavir is depicted below. The deuteration to produce Atazanavir-d5 would likely involve the use of a deuterated version of one of the key starting materials.
Caption: A generalized workflow for the chemical synthesis of Atazanavir.
Experimental Protocols (General for Atazanavir)
The following are generalized experimental protocols for key steps in the synthesis of unlabeled Atazanavir, adapted from published literature.
Protocol 1: Epoxide Ring Opening
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A solution of a suitable hydrazine derivative (Key Intermediate B) is prepared in an appropriate solvent, such as isopropanol.
-
The chiral epoxide (Key Intermediate A) is added to the solution.
-
The reaction mixture is heated and stirred for several hours until the reaction is complete, as monitored by a suitable analytical technique (e.g., HPLC).
-
The solvent is removed under reduced pressure, and the resulting intermediate is purified, typically by crystallization or chromatography.
Protocol 2: Diastereoselective Reduction
-
The amino ketone intermediate, formed from the coupling of key fragments, is dissolved in an anhydrous aprotic solvent (e.g., diethyl ether or tetrahydrofuran) and cooled to a low temperature (e.g., -78 °C).
-
A solution of a stereoselective reducing agent, such as lithium tri-tert-butoxyaluminum hydride, is added dropwise.[8]
-
The reaction is stirred at low temperature until the starting material is consumed.
-
The reaction is quenched, and the product is extracted into an organic solvent.
-
The organic layer is washed, dried, and concentrated to yield the crude Atazanavir base, which is then purified.
Mechanism of Action and Metabolic Pathways
Mechanism of Action: HIV-1 Protease Inhibition
Atazanavir is a highly potent and selective inhibitor of the HIV-1 protease, an enzyme crucial for the lifecycle of the human immunodeficiency virus.[9] The HIV-1 protease is responsible for cleaving newly synthesized viral polyproteins (Gag and Gag-Pol) into mature, functional proteins and enzymes.[10] By binding to the active site of the protease, Atazanavir competitively inhibits this cleavage process. This results in the production of immature, non-infectious viral particles, thereby suppressing viral replication.[3]
Caption: Mechanism of action of Atazanavir as an HIV-1 protease inhibitor.
Metabolic Pathways of Atazanavir
Atazanavir is extensively metabolized in humans, primarily by the cytochrome P450 3A (CYP3A) family of enzymes in the liver.[11] The major metabolic pathways include mono- and di-oxygenation.[3] Minor pathways consist of N-dealkylation, hydrolysis, and glucuronidation.[11] The use of deuterated Atazanavir, such as Atazanavir-d5, is a valuable tool for studying these metabolic pathways, as the deuterium substitution can alter the rate of metabolism at specific sites, aiding in the identification of metabolites.[1]
References
- 1. Revealing the metabolic sites of atazanavir in human by parallel administrations of D-atazanavir analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Atazanavir Impurities | SynZeal [synzeal.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Atazanavir-d5 | CAS 1132747-14-8 | LGC Standards [lgcstandards.com]
- 6. Atazanavir-d5 | CAS 1132747-14-8 | LGC Standards [lgcstandards.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. PharmGKB Summary: Atazanavir Pathway, Pharmacokinetics/Pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. HIV-1 protease - Wikipedia [en.wikipedia.org]
- 11. Atazanavir - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
